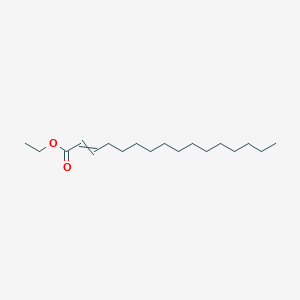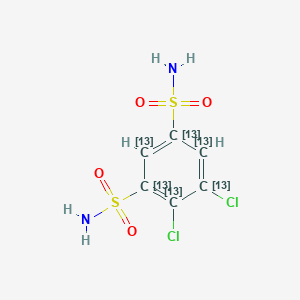
Progabid-13C,15N,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Progabide-13C,15N,d2 is the labelled analogue of Progabide . Progabide is a gamma-aminobutyric acid (GABA) antagonist with antiepileptic activity . It is commonly used in the treatment of epilepsy .
Molecular Structure Analysis
The molecular formula of Progabide-13C,15N,d2 is C16 [13C]H14D2ClFN [15N]O2 . The IUPAC name is 4- [ [ (4-chlorophenyl)- (5-fluoro-2-hydroxyphenyl)methylidene]amino]-4,4-dideuterio (1-13C)butan (15N)amide .
Physical And Chemical Properties Analysis
The molecular weight of Progabide-13C,15N,d2 is 338.77 . It has a density of 1.3±0.1 g/cm3 . It is recommended to be stored at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Untersuchung der strukturellen Dynamik von DNA mittels NMR
Die atomspezifisch 13C-modifizierten Bausteine, wie z. B. Progabid-13C, können in DNA eingebaut werden, um Untersuchungen zu Struktur- und Dynamikeigenschaften mittels NMR-Spektroskopie zu ermöglichen {svg_1}. Diese Methode wurde verwendet, um die Mikro- bis Millisekundendynamik in der Mini-cTAR-DNA zu untersuchen, die am HIV-Replikationszyklus beteiligt ist {svg_2}. Sie wurde auch angewendet, um den langsamen Austausch zwischen zwei Formen eines G-Quadruplexes zu untersuchen {svg_3}.
NMR-Anwendungen in Echtzeit
Die atomspezifische aromatische 13C-Markierung in DNA, unter Verwendung von Verbindungen wie Progabid-13C, wurde für NMR-Anwendungen in Echtzeit vorgestellt {svg_4}. So wurde sie beispielsweise verwendet, um die Rückumlagerung der Faltungsverteilung nach einem T-Sprung zu verfolgen {svg_5}.
Untersuchung der Kinetik von gestapelten X-Konformeren
Progabid-13C wurde in der 13C-ZZ-Austausch-Spektroskopie verwendet, um die Kinetik zwischen zwei gestapelten X-Konformeren einer Holliday-Junction-Nachahmung zu charakterisieren {svg_6}.
Steigerung der Stickstoffaufnahmeeffizienz in Pflanzen
Die 15N-Isotopenverfolgung, möglicherweise unter Einbeziehung von Verbindungen wie Progabid-15N, wurde verwendet, um die Mechanismen zu untersuchen, durch die die Wechselwirkung zwischen Stickstoff und Pflanzendichte die Stickstoffaufnahmeeffizienz von Reiswurzeln beeinflusst {svg_7}. Diese Methode hat dazu beigetragen, die Variationen in der Nitritreduktaseaktivität der Wurzeln, der Sucrase- und Katalaseaktivität im Rhizosphärenboden sowie der Häufigkeit von Actinobakterien- und Proteobakterien-Gemeinschaften zu verstehen {svg_8}.
Herstellung von gleichmäßig markierten 13C- und 15N-Pflanzen
Progabid-13C und Progabid-15N können potenziell für die Herstellung von gleichmäßig markierten 13C- und 15N-Pflanzen verwendet werden. Dies wird erreicht, indem Pflanzen in einer 13CO2(g)-Atmosphäre gezüchtet werden und 15N-haltige Salze in der Gieß- / Nährlösung verwendet werden {svg_9}.
Strukturbiologische Forschung
Die atomspezifische 13C- und 15N-Markierung von DNA, möglicherweise unter Einbeziehung von Verbindungen wie Progabid-13C,15N, wurde in der strukturbiologischen Forschung verwendet. Diese Methode ermöglicht die Verwendung von relaxationsbasierten NMR-Experimenten, um die dynamischen Eigenschaften von Nukleinsäuren zu untersuchen {svg_10}.
Wirkmechanismus
Target of Action
Progabide-13C,15N,d2 is an analogue and prodrug of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . It primarily targets the GABA receptors, specifically the GABA A and GABA B receptors . These receptors play crucial roles in maintaining the balance between neuronal excitation and inhibition .
Mode of Action
Progabide-13C,15N,d2 binds to both GABA A and GABA B receptors located on the terminals of primary afferent fibers . Binding to GABA A receptors results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABA B receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Biochemical Pathways
The primary biochemical pathway affected by Progabide-13C,15N,d2 is the GABAergic system . By acting as an agonist at GABA receptors, it enhances the inhibitory effects of GABA in the central nervous system . This leads to a decrease in neuronal excitability and a reduction in the transmission of nerve signals .
Pharmacokinetics
Progabide-13C,15N,d2 is well absorbed with a bioavailability of 60% . It is highly bound to plasma proteins (95%) and is metabolized in the liver . The half-life of Progabide-13C,15N,d2 is approximately 4 hours . These pharmacokinetic properties influence the bioavailability of the drug and its distribution within the body .
Result of Action
The molecular and cellular effects of Progabide-13C,15N,d2’s action primarily involve the enhancement of GABAergic inhibition . This results in a decrease in neuronal excitability and a reduction in the transmission of nerve signals . Clinically, this leads to a reduction in the symptoms of conditions like epilepsy .
Biochemische Analyse
Biochemical Properties
Progabide-13C,15N,d2, like its parent compound Progabide, is a GABA receptor agonist . It interacts with both GABAA and GABAB receptors located on the terminals of primary afferent fibers . The nature of these interactions involves an increased affinity of the GABA receptor for the amino acid, an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition .
Cellular Effects
The effects of Progabide-13C,15N,d2 on cells are primarily related to its role as a GABA receptor agonist . It influences cell function by modulating the activity of GABA receptors, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Progabide-13C,15N,d2 exerts its effects at the molecular level through its interactions with GABA receptors . It binds to both GABAA and GABAB receptors, resulting in an increased affinity of the GABA receptor for the amino acid . This leads to an augmented flux of chloride ions across the terminal membrane and an increase in the amount of presynaptic inhibition . Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Metabolic Pathways
Progabide-13C,15N,d2 is involved in the GABAergic pathway . It interacts with GABAA and GABAB receptors, influencing the metabolic flux of chloride ions and calcium ions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Progabide-13C,15N,d2 involves the incorporation of isotopes of carbon, nitrogen, and deuterium into the compound. This can be achieved through a series of chemical reactions and purification steps.", "Starting Materials": [ "13C-labeled acetic anhydride", "15N-labeled ammonia", "Deuterium oxide", "Gabapentin", "Triethylamine", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Gabapentin is reacted with 13C-labeled acetic anhydride in the presence of triethylamine and ethyl acetate to form the intermediate gabapentin-13C-acetate.", "Step 2: The gabapentin-13C-acetate is then reacted with 15N-labeled ammonia in the presence of ethyl acetate to form gabapentin-13C,15N-acetamide.", "Step 3: The gabapentin-13C,15N-acetamide is then reacted with deuterium oxide in the presence of sodium hydroxide to form Progabide-13C,15N,d2.", "Step 4: The Progabide-13C,15N,d2 is purified using a series of chromatography and crystallization steps to obtain the final product." ] } | |
| 1795141-76-2 | |
Molekularformel |
C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂ |
Molekulargewicht |
338.77 |
Synonyme |
4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2; Gabren-13C,15N,d2; Gabrene-13C,15N,d2; Halogabide-13C,15N,d2; SL 76-002-13C,15N,d2; SL 76002-13C,15N,d2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)
![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)
![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)
